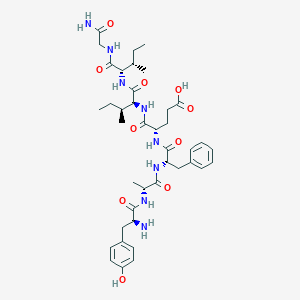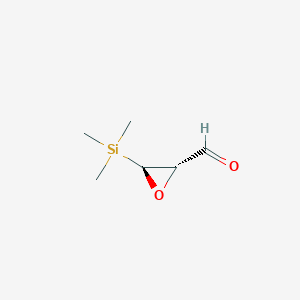
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a chiral building block that can be used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde has a wide range of scientific research applications. It is used as a chiral building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. The compound has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions and can form stable complexes with metal ions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde. However, studies have shown that the compound has low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. However, the compound is relatively expensive and may not be readily available in large quantities.
Direcciones Futuras
There are several future directions for the research and application of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential as a catalyst in various reactions. Additionally, the compound's potential as a therapeutic agent for various diseases could be explored further.
Conclusion:
In conclusion, (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chiral building block that has a wide range of scientific research applications. Its unique properties make it a valuable tool in the synthesis of various organic compounds. Although there is limited information on its biochemical and physiological effects, the compound has been shown to have low toxicity. The future directions for research and application of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde are promising, and further exploration of its potential could lead to significant advancements in the field of organic chemistry and drug discovery.
Métodos De Síntesis
The synthesis of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde involves the reaction of (2S,3S)-3-trimethylsilyloxirane with a suitable reagent such as potassium tert-butoxide and then adding a carbonyl compound such as benzaldehyde. The reaction takes place under mild conditions and yields the desired product in good yields.
Propiedades
Número CAS |
143800-08-2 |
|---|---|
Nombre del producto |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
Fórmula molecular |
C6H12O2Si |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C6H12O2Si/c1-9(2,3)6-5(4-7)8-6/h4-6H,1-3H3/t5-,6-/m0/s1 |
Clave InChI |
VGQWBMHMHOPENN-WDSKDSINSA-N |
SMILES isomérico |
C[Si](C)(C)[C@H]1[C@@H](O1)C=O |
SMILES |
C[Si](C)(C)C1C(O1)C=O |
SMILES canónico |
C[Si](C)(C)C1C(O1)C=O |
Sinónimos |
Oxiranecarboxaldehyde, 3-(trimethylsilyl)-, (2S-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



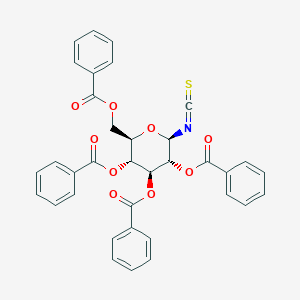
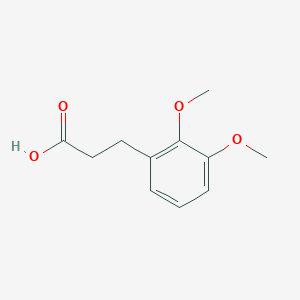

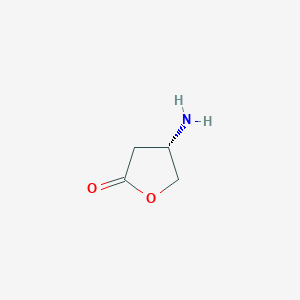
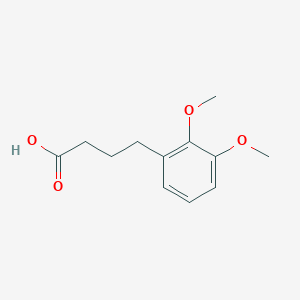
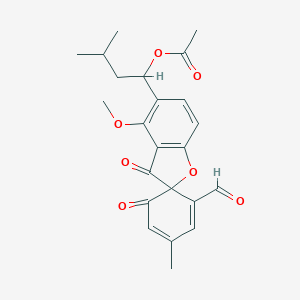
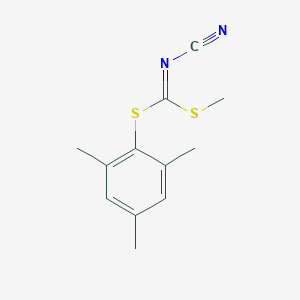
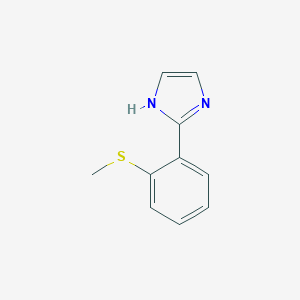
![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)
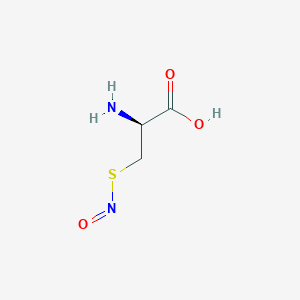
![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)

